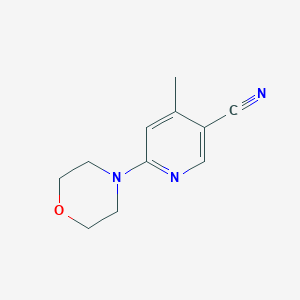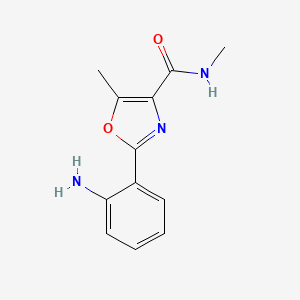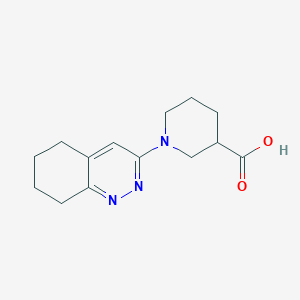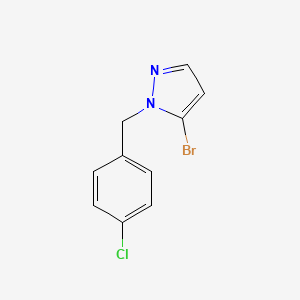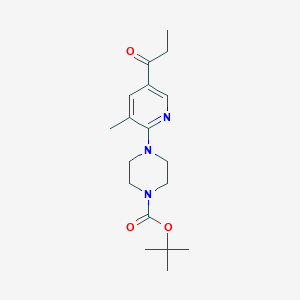
tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H27N3O3 . This compound is often used in research and development due to its unique structure, which includes a piperazine ring substituted with a pyridine derivative.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety. The tert-butyl group is then added to protect the carboxylate functionality. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions: tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Chemistry: In organic synthesis, tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with biological targets, making it a candidate for drug discovery .
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: While these compounds share the piperazine ring and tert-butyl group, they differ in the substituents attached to the piperazine ring. These differences can lead to variations in their chemical reactivity and biological activity. For example, tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has an ethoxy group, which can influence its solubility and reactivity compared to tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications, making it a valuable tool in research and development.
属性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI 键 |
JCVNFXXVVABWPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



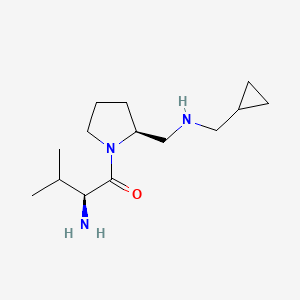

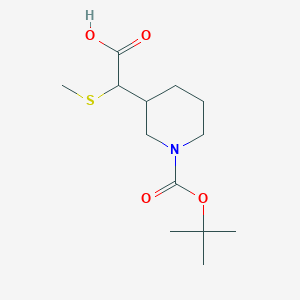
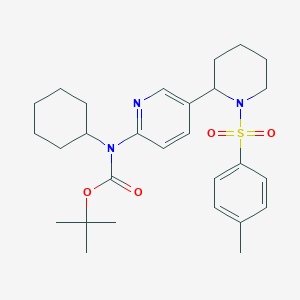



![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
